CS1 Peptide
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C123H195N31O39/c1-19-64(16)97(117(186)140-74(42-58(4)5)106(175)138-78(50-94(167)168)109(178)146-96(63(14)15)122(191)154-40-24-29-87(154)115(184)144-82(54-155)110(179)149-99(66(18)157)123(192)193)147-104(173)72(32-35-92(163)164)134-111(180)83-25-20-36-150(83)90(160)53-129-101(170)76(46-67-51-127-55-130-67)137-105(174)73(41-57(2)3)136-107(176)77(49-89(126)159)139-113(182)85-27-22-39-153(85)121(190)81(47-68-52-128-56-131-68)142-114(183)86-28-23-38-152(86)120(189)80(45-61(10)11)143-118(187)98(65(17)156)148-116(185)95(62(12)13)145-108(177)75(43-59(6)7)135-102(171)70(30-33-88(125)158)133-112(181)84-26-21-37-151(84)119(188)79(44-60(8)9)141-103(172)71(31-34-91(161)162)132-100(169)69(124)48-93(165)166/h51-52,55-66,69-87,95-99,155-157H,19-50,53-54,124H2,1-18H3,(H2,125,158)(H2,126,159)(H,127,130)(H,128,131)(H,129,170)(H,132,169)(H,133,181)(H,134,180)(H,135,171)(H,136,176)(H,137,174)(H,138,175)(H,139,182)(H,140,186)(H,141,172)(H,142,183)(H,143,187)(H,144,184)(H,145,177)(H,146,178)(H,147,173)(H,148,185)(H,149,179)(H,161,162)(H,163,164)(H,165,166)(H,167,168)(H,192,193)/t64-,65+,66+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,95-,96-,97-,98-,99-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAKDBCNODQXBZ-YSZCVPRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C123H195N31O39 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2732.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107978-77-8 | |
| Record name | CS1 Peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107978778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Biology and Biochemistry of Cs1 Peptide
Genetic and Transcriptional Regulation of CS1 Peptide-Containing Proteins
The presence and expression levels of proteins containing the CS1 sequence, namely specific isoforms of fibronectin and the SLAMF7 protein, are governed by complex genetic and transcriptional regulatory mechanisms, including gene location, expression regulation, and alternative splicing.
Gene Encoding for CS1 (SLAMF7) and its Location on Chromosome 1q
The protein SLAM family member 7, also known as CS1 or CD319, is encoded by the SLAMF7 gene. In humans, the SLAMF7 gene is located on chromosome 1. Specifically, its genomic location is mapped to band 1q23.3. The gene spans a region on chromosome 1, with reported coordinates approximately between 160,739,057 and 160,754,821 base pairs on assembly GRCh38.p14.
| Gene Symbol | Aliases | Chromosome | Band | Start (GRCh38.p14) | End (GRCh38.p14) |
| SLAMF7 | 19A, CD319, CRACC, CS1 | 1 | 1q23.3 | 160,739,057 bp | 160,754,821 bp |
Regulation of CS1 Fibronectin Expression
The this compound sequence is found within the IIICS region of fibronectin, which is subject to alternative splicing of the FN1 gene. The expression of fibronectin isoforms containing the CS1 sequence is regulated in a tissue-specific and developmental manner. For instance, the inclusion of the mRNA sequence encoding CS1 and CS5 (another peptide in the IIICS region) is more frequent in fetal tissues compared to adult liver, where alternative splicing pathways excluding CS1 and CS5 are used at a higher level. This suggests a developmental regulation of CS1 fibronectin expression at the splicing level.
Furthermore, the expression of CS1-containing fibronectin can be influenced by external factors. Interleukin-1 (IL-1), a pro-inflammatory cytokine, has been shown to increase the expression of CS1-containing fibronectin in human umbilical vein endothelial cells (HUVEC) at both the mRNA and protein levels. This indicates that the regulation of CS1 fibronectin expression is not solely determined by constitutive splicing machinery but can be modulated in response to physiological cues, particularly in the context of inflammation. The coordinate modulation of alternative splicing at the IIICS (CS1), ED-A, and ED-B regions of fibronectin has also been observed in human liver tumors, showing increased relative abundance of fibronectin mRNA containing the CS1 sequence in both fetal and cancerous liver tissues.
mRNA Isoforms and Alternative Splicing Patterns
The SLAMF7 gene produces multiple mRNA transcript variants through alternative splicing. Reports indicate the existence of several splice variants, leading to different protein isoforms. These isoforms may differ in their coding regions, potentially resulting in variations in protein length or terminal sequences.
The this compound is located within the IIICS region of fibronectin pre-mRNA, which is a well-studied example of alternative splicing. The IIICS region in human fibronectin is approximately 120 amino acids long and can be entirely included or excluded from the mature mRNA, or partially included through the use of alternative splice sites. This alternative splicing can generate multiple fibronectin isoforms, some containing the this compound (CS1+) and others lacking it (CS1-). The alternative splicing of the IIICS region involves the use of three alternative splice acceptor sites and one alternative splice donor site, allowing for the potential creation of fibronectin variants with different combinations of CS1 and CS5 peptides. The selection of these splice sites is regulated, contributing to the diverse array of fibronectin isoforms with distinct adhesive properties.
Fibronectin mRNA Alternative Splicing in IIICS Region:
| Splice Variant | CS1 Inclusion | CS5 Inclusion | Resulting Fibronectin Isoform |
| Variant 1 | Yes | Yes | CS1+, CS5+ |
| Variant 2 | Yes | No | CS1+, CS5- |
| Variant 3 | No | Yes | CS1-, CS5+ |
| Variant 4 | No | No | CS1-, CS5- |
Note: This table represents potential outcomes of IIICS alternative splicing based on the presence or absence of CS1 and CS5 encoding sequences.
Post-Translational Modifications and Processing of this compound
The this compound itself is a sequence within the larger fibronectin protein. Fibronectin is known to undergo post-translational modifications, including glycosylation and disulfide bond formation, which are crucial for its structure and function. While specific post-translational modifications directly on the 25-amino acid CS1 sequence within fibronectin are not extensively detailed in the provided sources, the larger fibronectin protein is a glycoprotein (B1211001), indicating the presence of carbohydrate modifications. These modifications on the larger protein could indirectly influence the conformation and accessibility of the this compound region.
In the context of the SLAMF7 protein (also known as CS1), post-translational modifications, particularly N-linked glycosylation, have been studied. SLAMF7 is an N-glycosylated protein, and glycosylation can affect its function, such as shielding tumor antigens from immune attack. Studies have identified N-linked glycosylation motifs on SLAMF7. Recombinant production of SLAMF7 also acknowledges that observed molecular weight may differ from predicted due to post-translational modifications.
General post-translational modifications of peptides and proteins include processes like proteolytic processing, glycosylation, phosphorylation, acetylation, methylation, ubiquitination, and the formation of disulfide bonds. These modifications can occur on amino acid side chains or at the protein termini and can significantly impact protein structure, function, and interactions. While the specific PTMs directly on the this compound sequence within fibronectin are not explicitly detailed, the peptide's context within the larger, modified fibronectin protein is relevant to its biological activity.
Comparative Sequence Analysis of this compound Across Species
Comparative sequence analysis of the this compound sequence within the IIICS region of fibronectin across different species has revealed a notable level of conservation, particularly for the minimal active sequence. The 25-amino acid human this compound sequence is Asp-Glu-Leu-Pro-Gln-Leu-Val-Thr-Leu-Pro-His-Pro-Nle-His-Gly-Pro-Glu-Ile-Leu-Asp-Val-Pro-Ser-Thr (using Nle for Norleucine, though typically Leucine is intended in biological sequences; the common sequence is DELPQLVTFPHPNLHGPEILDVPST). Research has identified the tripeptide sequence Leu-Asp-Val (LDV) within CS1 as the minimal essential sequence required for cell adhesion activity mediated by α4β1 integrin.
Crucially, interspecies amino acid sequence comparison has shown that this core LDV sequence is completely conserved in the IIICS regions of fibronectins from various species, including human, rat, bovine, and avian. This high level of conservation of the minimal functional motif underscores its critical importance for the adhesive function of CS1-containing fibronectin across different organisms. While the entire 25-amino acid CS1 sequence may exhibit some variation, the conservation of the key LDV motif highlights a strong evolutionary pressure to maintain this essential cell binding site.
Comparative analysis of the SLAMF7 protein sequence across species also shows conservation. For instance, human SLAMF7 shares 54% and 52% amino acid sequence identity with mouse and rat SLAMF7, respectively, within the extracellular domain. This suggests conserved structural and potentially functional aspects of the SLAMF7 protein across these species.
Cellular and Molecular Functions of Cs1 Peptide
CS1 Peptide in Cell Adhesion Mechanisms
Role of CS1 as a Cell Attachment Domain of Fibronectin
The connecting segment 1 (CS1) is a notable cell attachment domain located within the type III homology connecting segment (IIICS) of fibronectin (FN). This region of fibronectin is subject to alternative splicing, resulting in various FN isoforms, some of which incorporate the CS1 sequence. rndsystems.com The presence of the CS1 domain in fibronectin offers an alternative site for cell attachment, distinct from the well-characterized Arg-Gly-Asp (RGD) sequence found in other FN domains. The CS1 domain is considered a principal cell recognition site within the alternatively spliced type III connecting segment of fibronectin. rndsystems.com
Interaction with α4β1 Integrin (VLA-4) as a Primary Receptor
A primary receptor for the this compound is the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This integrin is a heterodimer composed of an alpha 4 subunit and a beta 1 subunit. The interaction between CS1 and α4β1 integrin is fundamental for mediating cell adhesion to fibronectin isoforms containing the CS1 sequence. Research has consistently shown that cell adhesion to CS1 is mediated by the α4β1 integrin. Antibodies specifically targeting VLA-4 have been demonstrated to block lymphocyte adhesion to surfaces presenting the this compound.
Specificity of this compound-Mediated Adhesion
This compound-mediated adhesion exhibits specificity primarily through its recognition by the α4β1 integrin. The minimal essential sequence within CS1 required for recognition by α4β1 integrin is the tripeptide leucine-aspartic acid-valine (LDV). This LDV motif is a critical cell adhesion motif recognized by the α4β1 integrin. Studies utilizing synthetic peptides have underscored that the LDV sequence is central to the adhesive activity of CS1. Conservative substitution of the aspartic acid (D) residue within the LDV motif can abolish or significantly diminish the adhesive activity of CS1 peptides. While α4β1 integrin also recognizes Vascular Cell Adhesion Molecule-1 (VCAM-1), studies suggest mechanistic differences in VLA-4 binding to CS1/fibronectin and VCAM-1, particularly concerning the effects of activating antibodies and the requirement for divalent cations like calcium.
Adhesion to Vascular Endothelial Cells and Lymphocytes
The interaction between this compound and α4β1 integrin plays a significant role in the adhesion of specific cell types, particularly lymphocytes and vascular endothelial cells. Unactivated lymphocytes have been shown to bind to this compound, and this adhesion can be inhibited by soluble this compound. This indicates that lymphocyte binding occurs via recognition of CS1-containing fibronectin variants expressed on surfaces such as high endothelium. The VLA-4/CS1 interaction is involved in the adhesion of lymphocytes to high endothelial cells, a crucial step in lymphocyte extravasation into lymphoid organs. rndsystems.com While some initial studies suggested that human umbilical vein endothelial cells (HUVECs) might not express α4β1 integrin, other research indicates that vascular endothelial cells from various sources can adhere to fibronectin fragments and peptides, and the CS1 region can influence endothelial cell interactions. CS1 isoforms are present on the synovial endothelium of patients with rheumatoid arthritis, and adhesion of T lymphoblastoid cells to this endothelium can be inhibited by anti-α4 integrin antibodies.
Influence on Cell Spreading and Migration
Beyond simple adhesion, this compound can influence cellular processes such as spreading and migration. The CS1 region of fibronectin has been implicated in promoting cell spreading, migration, and invasion in certain cell types, including human oral squamous cell carcinoma cells. Studies using synthetic CS1 peptides have demonstrated a dose-dependent promotion of cell spreading. The interaction between α4β1 integrin and its ligands, including CS1, is known to be involved in cell migration. The cytoplasmic tail of the α4-integrin subunit and its interaction with proteins like paxillin (B1203293) are important for α4β1 integrin-induced cell migration. While CS1 promotes spreading and migration in some contexts, the precise mechanisms and the extent of this influence can vary depending on the cell type and the specific microenvironment.
This compound in Immunological Processes
This compound is involved in immunological processes primarily through its role in mediating the adhesion and migration of immune cells, particularly lymphocytes, via the α4β1 integrin. rndsystems.com This interaction is critical for lymphocyte trafficking and their ability to move into lymphoid organs and sites of inflammation. The VLA-4/CS1 pathway, along with the VLA-4/VCAM-1 interaction, is important for the constitutive migration of lymphocytes.
Furthermore, specific peptides derived from the CS1 antigen have been investigated in the context of cancer immunotherapy, particularly for multiple myeloma. These studies aim to identify immunogenic peptides that can induce antigen-specific cytotoxic T lymphocytes (CTLs) targeting cancer cells expressing the CS1 antigen. A novel immunogenic HLA-A2-specific this compound (SLFVLGLFL) has been identified, capable of inducing CS1-specific CTLs that show distinct immunological activities and can lyse tumor cells. This highlights a potential therapeutic application of CS1-derived peptides in stimulating an adaptive immune response against certain cancers.
Data Table: Summary of CS1-Mediated Adhesion Inhibition
| Inhibitory Agent | Target Interaction | Effect on Adhesion | Relevant Cell Type |
| Soluble this compound | Lymphocyte adhesion to high endothelium | Inhibited | Lymphocytes |
| Soluble this compound | Lymphocyte adhesion to VCAM-1 | Inhibited | Lymphocytes |
| Anti-VLA-4 antibody | Lymphocyte adhesion to HEC | Blocked | Lymphocytes |
| Anti-VLA-4 antibody | Lymphocyte adhesion to this compound | Completely blocked | Lymphocytes |
| CS1 blocking peptide (VLA4 inhibitor) | OSCC cell spreading | Abrogated | Oral Squamous Cell Carcinoma cells |
| Anti-α4 integrin antibodies | T lymphoblastoid cell adhesion to synovial endothelium | Could be abrogated | T lymphoblastoid cells |
Role in Lymphocyte Trafficking and Migration
This compound is implicated in the trafficking and migration of lymphocytes. Studies have shown that lymphocyte adhesion to high endothelial cells (HEC), which are involved in lymphocyte homing to lymph nodes, is inhibited by this compound. biologists.combiologists.compsu.edubiologists.com This suggests that lymphocyte binding to HEC involves the recognition of the CS1-containing splice variant of fibronectin expressed on the endothelial surface. biologists.combiologists.com The interaction between lymphocytes and HEC is mediated, at least in part, by the α4β1 integrin on lymphocytes binding to a this compound-inhibitable ligand on HEC, which has been identified as Vascular Cell Adhesion Molecule-1 (VCAM-1). biologists.combiologists.com
Furthermore, lymphocytes that have migrated across HEC show an increased ability to bind to immobilized this compound, indicating an upregulation in the affinity of their α4β1 integrin. biologists.com This enhanced binding is transient. biologists.com These findings suggest that the VLA-4/VCAM-1 adhesion pathway, involving the CS1 domain of fibronectin, may be active during the constitutive migration of lymphocytes into lymphoid organs. biologists.com
Modulation of Immune Cell Adhesion
The this compound directly modulates immune cell adhesion. It has been shown to completely inhibit lymphocyte adhesion to immobilized recombinant soluble VCAM-1. biologists.com This inhibitory effect is dose-dependent. biologists.com The effective concentration range for this compound in inhibiting lymphocyte adhesion to HEC and melanoma cells to fibronectin is within previously reported values. biologists.com
The interaction between this compound and the α4β1 integrin is crucial for the adhesion of various cell types, including T lymphocytes. peptide.comresearchgate.net The minimal essential sequence within CS1 for this cell adhesion site has been identified as leucine-aspartic acid-valine (LDV). researchgate.net
Antigen Presentation and T-Cell Activation
This compound, particularly specific sequences derived from the CS1 antigen (also known as SLAMF7), has been shown to play a role in antigen presentation and the activation of cytotoxic T lymphocytes (CTLs), especially in the context of immunotherapy for multiple myeloma. researchgate.netnih.govnih.govaacrjournals.orgashpublications.orgnih.govbu.edu
Identification of Immunogenic HLA-A2-Specific CS1 Peptides
Specific immunogenic peptides derived from the CS1 antigen have been identified that can be presented by Human Leukocyte Antigen (HLA)-A2 molecules. researchgate.netnih.govnih.govaacrjournals.orgresearchgate.net One such peptide is CS1239-247, with the sequence SLFVLGLFL. researchgate.netnih.govnih.gov This peptide has demonstrated high binding affinity and stability to HLA-A2. researchgate.netnih.govresearchgate.net Other CS1 peptides, such as CS19-17 (TLIYILWQL), have also shown high HLA-A2 binding affinity. researchgate.net
Data on HLA-A2 binding affinity of selected CS1 peptides:
| This compound Sequence | HLA-A2 Binding Affinity (Fluorescence Index) |
| CS19-17 (TLIYILWQL) | High researchgate.net |
| CS1239-247 (SLFVLGLFL) | High researchgate.netnih.govresearchgate.net |
| CS1232-240 (LLVPLLLSL) | Lower than CS19-17 and CS1239-247 researchgate.net |
| CS1236-245 (LLLSLFVLGL) | Lower than CS19-17 and CS1239-247 researchgate.net |
| Irrelevant Peptide | Low nih.gov |
Note: Specific numerical values for Fluorescence Index vary between experiments but relative affinities are consistent.
Induction of CS1-Specific Cytotoxic T Lymphocytes (CTL)
Immunogenic HLA-A2-specific CS1 peptides, particularly CS1239-247, are capable of inducing CS1-specific CTLs. researchgate.netnih.govnih.gov These CTLs are generated by stimulating T lymphocytes from HLA-A2-positive individuals with antigen-presenting cells pulsed with the this compound. researchgate.netnih.govaacrjournals.org This induction leads to the generation of a population of T cells specifically targeting cells expressing the CS1 antigen in the context of HLA-A2. researchgate.netnih.govnih.gov
Phenotypic Characterization of CS1-CTL (Effector Memory and Activated CTL)
CS1-specific CTLs exhibit a distinct phenotype. Studies have shown an increased percentage of effector memory (CD45RO+CCR7-) and activated (CD69+) CTLs, along with a decreased percentage of naive CTLs, within the CS1-CTL population. researchgate.netnih.govnih.govaacrjournals.org Effector memory T cells are characterized by their ability to quickly exert effector functions upon antigen re-encounter. thermofisher.comasm.org Activated T cells express markers like CD69. nih.govtandfonline.comnih.gov
Phenotypic markers observed on CS1-CTLs:
| Phenotype | Markers | Observation in CS1-CTLs |
| Effector Memory | CD45RO+CCR7-CD3+CD8+ | Increased percentage researchgate.netnih.govnih.govaacrjournals.org |
| Activated | CD69+CD3+CD8+ | Increased percentage nih.govaacrjournals.org |
| Naive | (Typically CCR7+CD45RO-) | Decreased percentage researchgate.netnih.govnih.gov |
HLA-A2-Restricted Cytotoxicity, Proliferation, and Degranulation
CS1-specific CTLs demonstrate functional activities that are restricted by HLA-A2 and specific to the this compound. These activities include cytotoxicity, proliferation, and degranulation. researchgate.netnih.govnih.govaacrjournals.orgstemcell.com
Cytotoxicity: CS1-CTLs exhibit anti-tumor cytotoxicity against HLA-A2-positive cells expressing the CS1 antigen, such as multiple myeloma cell lines and primary multiple myeloma cells. researchgate.netnih.govnih.gov This killing activity is mediated through mechanisms like the release of cytotoxic molecules such as perforin (B1180081). bu.edu
Proliferation: CS1-CTLs show cell proliferation in response to restimulation with the this compound presented by HLA-A2. researchgate.netnih.govnih.govaacrjournals.org This proliferative capacity is a key aspect of the adaptive immune response, leading to an expansion of antigen-specific T cells. thermofisher.commolbiolcell.org
Degranulation: Upon encountering target cells presenting the this compound, CS1-CTLs undergo degranulation, releasing cytotoxic granules containing molecules like granzyme B and perforin. researchgate.netnih.govnih.govbu.edu Increased levels of CD107a, a marker for degranulation, are observed in CS1-CTLs, particularly within the effector memory subset. researchgate.netnih.govnih.gov
Functional activities of CS1-CTLs in response to HLA-A2+ CS1+ target cells:
| Functional Activity | Observation in CS1-CTLs | Citation |
| Cytotoxicity | HLA-A2-restricted killing of target cells | researchgate.netnih.govnih.govaacrjournals.org |
| Proliferation | Increased cell division upon antigen restimulation | researchgate.netnih.govnih.govaacrjournals.org |
| Degranulation | Release of cytotoxic granules (indicated by CD107a) | researchgate.netnih.govnih.gov |
| Cytokine Production | Production of IFN-γ and IL-2 | researchgate.netnih.govnih.govaacrjournals.orgashpublications.orgbu.edu |
These functional responses highlight the potential of this compound-based approaches to induce potent antigen-specific cytotoxic T cell responses. researchgate.netnih.govnih.govaacrjournals.org
Interferon-gamma (IFN-γ) Production in Response to this compound Stimulation
While the searches did not directly provide information on this compound stimulating IFN-γ production, they indicate a relationship between IFN-γ and molecules interacting with CS1. For instance, IFN-γ can upregulate the expression of VCAM-1, a ligand for VLA-4 (the receptor for CS1), on endothelial cells biologists.combiologists.com. This compound can inhibit lymphocyte adhesion to IFN-γ-treated endothelial cells, suggesting a link in this inflammatory pathway biologists.com. Additionally, this compound therapy has been shown to repress the expression of pro-inflammatory cytokines, including IFN-γ, in experimental models researchgate.net.
Interaction with Natural Killer (NK) Cells and T Lymphocytes
CS1 is expressed on NK cells, T cells, and stimulated B cells nih.gov. On NK cells, CS1 is a novel member of the CD2 family of immunoglobulin superfamily receptors nih.gov. CS1 acts as a self-ligand, and its homophilic interaction regulates NK cell cytolytic activity nih.gov. CS1 has two isoforms, CS1-L and CS1-S, with CS1-L having an activating role that enhances cytolytic function mdpi.com.
The interaction between CS1 (as part of fibronectin) and the α4β1 integrin (VLA-4) is significant for T lymphocyte function nih.govnih.gov. VLA-4 mediates CD3-dependent CD4+ T cell activation through its interaction with the CS1 domain of fibronectin nih.govresearchgate.net. Studies using synthetic this compound have shown it can promote significant proliferation of highly purified CD4 cells when cultured on plates coated with anti-CD3 plus this compound-IgG conjugate nih.govresearchgate.net. This activation is blocked by antibodies to VLA-4, indicating the dependence on this interaction nih.govresearchgate.net. Fibronectin mediates lymphocyte adhesion to high endothelial venules (HEVs) not only through the classical VLA-5 receptor but also through its CS1 adhesion motif in inflamed synovium and peripheral lymph nodes nih.govnih.gov. Competitive inhibition of FN-CS1 binding to integrin α4 using a synthetic this compound has been shown to abrogate T cell trafficking into inflamed tissues researchgate.netnih.gov.
This compound in Inflammatory Responses
The this compound and the CS1-containing isoform of fibronectin are involved in inflammatory processes, particularly concerning cell trafficking and the response to inflammatory cytokines.
Regulation of Mononuclear Cell Trafficking to Inflammation Sites
VLA-4 is a critical adhesion molecule that regulates mononuclear cell trafficking to sites of inflammation nih.govcambridge.org. While VCAM-1 is a primary ligand for VLA-4, the alternatively spliced fibronectin containing the CS1 region (CS1 FN) also binds to VLA-4 nih.gov. CS1 FN is expressed by endothelial cells at sites of inflammation nih.gov. Studies have shown that this compound can block the adhesion of lymphocytes to endothelial cells, suggesting its role in regulating cell trafficking biologists.combiologists.com. Competitive inhibition of FN-CS1 binding to integrin α4 using a synthetic this compound has been shown to inhibit pathogenic leukocyte trafficking in experimental models of chronic inflammatory demyelinating polyradiculoneuropathy (CIDP) nih.gov. This inhibition resulted in significant improvements in disease severity in a murine model nih.gov.
Upregulation of CS1 Fibronectin Expression by Inflammatory Cytokines (e.g., IL-1, IFN-γ, TNF-α)
Inflammatory cytokines, such as IL-1, IFN-γ, and TNF-α, can influence the expression of CS1-containing fibronectin. IL-1 has been shown to increase both total fibronectin mRNA and the CS1-containing isoform mRNA in human umbilical vein endothelial cells (HUVEC) nih.gov. IL-1 also increased CS1 FN protein expression on HUVEC nih.gov. This IL-1-induced increase in CS1 FN contributes to increased CS1-mediated cell adhesion nih.gov. VCAM-1 expression, another ligand for VLA-4, is also upregulated by cytokines, particularly IFN-γ, TNF-α, and IL-1β, on endothelial cells biologists.combiologists.com.
Impact on Schwann Cell Activation and Neuropathic Pain
The CS1-containing fibronectin isoform (FN-CS1) plays a role in mechanical pain hypersensitivity after peripheral nerve injury nih.govgenscript.comnih.gov. FN-CS1 contributes by increasing the number of IL-17A-expressing cells, likely Th17 cells nih.govgenscript.com. This compound has been shown to inhibit the activation of the stress ERK/MAPK pathway in cultured Schwann cells, which is a pathway contributing to neuropathic pain nih.govgenscript.comresearchgate.netspringermedizin.de. Acute CS1 therapy attenuated mechanical allodynia and reduced the levels of IL-17A expression in the injured nerve in a rat model nih.govgenscript.comnih.gov. These findings suggest that this compound therapy could be developed for pharmacological control of neuropathic pain nih.govgenscript.com.
This compound in Tumor Biology and Metastasis
The this compound has been investigated for its role in tumor biology and metastasis, primarily due to its involvement in cell adhesion and migration, processes critical for cancer progression. The connecting segment 1 (CS-1) domain of fibronectin actively inhibits tumor metastases in spontaneous and experimental metastasis models medchemexpress.comtargetmol.comgenscript.com. The use of Fibronectin this compound might offer a promising therapeutic approach for combating and preventing cancer metastasis targetmol.comgenscript.com. VLA-4 molecules on tumor cells can initiate adhesive interactions with ligands like this compound and VCAM-1, which is important for hematogenous metastasis scilit.com. This compound has been shown to promote cell spreading in oral squamous cell carcinoma (OSCC) cells, and this spreading is inhibited by blocking integrin α4, the counter-receptor for CS1 springermedizin.de. CS1 expression has been correlated with OSCC in tissues and cells springermedizin.de.
CS1 (CD319, SLAMF7), a cell surface glycoprotein (B1211001), is highly expressed by tumor cells in the majority of multiple myeloma patients ashpublications.org. CS1 has been identified as a potential antigenic target for inducing peptide-specific cytotoxic T lymphocytes (CTLs) against multiple myeloma cells ashpublications.org.
Inhibition of Tumor Metastases in Experimental Models
The connecting segment 1 (CS-1) is a cell attachment domain located within the type III homology connecting segment (IIICS) of fibronectin. This fibronectin-derived this compound, which notably lacks the Arg-Gly-Asp (RGD) containing domain, has demonstrated active inhibition of tumor metastases in both spontaneous and experimental metastasis models. uniprot.orguniprot.org Studies investigating the antimetastatic effect of synthetic and recombinant peptides derived from human fibronectin have shown that the this compound can inhibit experimental lung metastasis when co-injected intravenously with murine tumor cells, such as B16-BL6 melanoma cells. nih.govsinobiological.com
The mechanism by which the this compound exerts its antimetastatic effects involves the inhibition of cell adhesion and migration. Research indicates that CS1 significantly inhibits the adhesion and migration of tumor cells to substrates coated with fibronectin when present in solution. nih.govsinobiological.com Furthermore, the this compound has been shown to inhibit cell adhesion and migration to laminin-coated substrates, a characteristic not shared by the C-274 cell-binding domain of fibronectin. nih.govsinobiological.com In invasion assays, CS1 inhibited tumor invasion into both Matrigel/fibronectin- and Matrigel/laminin-coated filters. nih.govsinobiological.com These findings suggest that the this compound interferes with crucial interactions necessary for tumor cell dissemination and invasion, highlighting its potential as a therapeutic approach for preventing cancer metastasis. nih.govsinobiological.comnih.gov
Role in Oral Squamous Cell Carcinoma (OSCC) Cell Migration and Invasion
In the context of oral squamous cell carcinoma (OSCC), the CS1 site of fibronectin has been implicated in disease pathogenesis. Studies have revealed significantly higher expression levels of CS-1 in OSCC tissues compared to normal tissues. drugbank.comwikipedia.orggenecards.org While high levels were observed in all OSCC samples, low-grade tumors exhibited more intense staining than high-grade tumors. drugbank.comwikipedia.orggenecards.org OSCC cell lines also showed elevated CS-1 protein levels compared to normal human primary oral keratinocytes, without a significant difference in total fibronectin expression between normal and OSCC tissues and cells. drugbank.comwikipedia.orggenecards.org
In vitro assays have demonstrated that the inclusion of the CS-1 peptide enhances OSCC cell spreading, migration, and invasion. drugbank.comwikipedia.orggenecards.org Conversely, a CS1 blocking peptide inhibited these processes. drugbank.comwikipedia.orggenecards.org The mechanism underlying CS1-mediated OSCC cell behavior involves specific molecular interactions. Suppression of integrin α4 significantly inhibited CS1-mediated cell spreading. drugbank.comwikipedia.org Furthermore, this migration was shown to be mediated by focal adhesion kinase (FAK), as FAK suppression significantly blocked the CS1-induced cell migration. drugbank.comwikipedia.orggenecards.orgnih.gov These data indicate that the CS-1 site of fibronectin plays a role in regulating OSCC cell spreading, migration, and invasion, potentially contributing to tumorigenesis in a FAK-rich environment. genecards.orgnih.gov
The effect of CS1 on OSCC cell migration and invasion has been quantified in experimental settings. For example, wound-healing assays have been used to compare cell migration in the presence of this compound, a scrambled peptide control, or a CS1 blocking peptide. nih.gov Matrigel invasion assays have also been performed to assess the ability of CS1 to modulate OSCC cell invasiveness. genecards.orgnih.gov These studies have shown that CS1 significantly increases the invasiveness of OSCC cells in a dose-dependent manner. genecards.org
A summary of findings related to CS1's role in OSCC cell behavior is presented in the table below:
| Study Type | Observation in OSCC Tissues/Cells | Effect of this compound In Vitro | Mediating Molecules |
| Immunohistochemistry | Higher CS-1 expression in OSCC tissues vs. normal. drugbank.comwikipedia.orggenecards.org | Not applicable | Not applicable |
| In Vitro Assays (Spreading) | Not applicable | Enhanced OSCC cell spreading. drugbank.comwikipedia.orggenecards.org | Integrin α4 drugbank.comwikipedia.org |
| In Vitro Assays (Migration) | Not applicable | Enhanced OSCC cell migration; inhibited by blocking peptide. drugbank.comwikipedia.orggenecards.org | FAK drugbank.comwikipedia.orggenecards.orgnih.gov |
| In Vitro Assays (Invasion) | Not applicable | Enhanced OSCC cell invasion; inhibited by blocking peptide. drugbank.comwikipedia.orggenecards.org | Not explicitly stated in search for invasion, but linked to migration pathway. |
CS1 as a Therapeutic Target in Multiple Myeloma
In the context of multiple myeloma, "CS1" refers to a cell surface glycoprotein also known as SLAMF7 (Signaling Lymphocytic Activation Molecule Family member 7) or CD319. sinobiological.comwikipedia.orggenecards.orgrndsystems.com This protein is highly and uniformly expressed by malignant plasma cells in multiple myeloma patients. Its restricted expression profile in normal tissues, primarily on natural killer (NK) cells, certain subsets of T cells, activated monocytes, and mature dendritic cells, with significantly lower levels than on plasma cells, makes SLAMF7/CS1 a promising therapeutic target for multiple myeloma.
SLAMF7/CS1 is involved in mediating the adhesion of multiple myeloma cells to bone marrow stroma and other multiple myeloma cells. Its localization to the uropods of polarized multiple myeloma cells further highlights its potential role in cellular interactions within the bone marrow microenvironment.
The therapeutic potential of targeting SLAMF7/CS1 in multiple myeloma has been explored through various strategies. One approach involves the use of chimeric antigen receptor (CAR)-T cell therapy, such as WS-CART-CS1, which is being tested in clinical trials for recurrent or refractory multiple myeloma. This therapy involves modifying a patient's T cells to target the CS1 receptor present on multiple myeloma cells.
Another strategy is peptide-based immunotherapy. CS1 has been included as a component of multi-epitope peptide cocktails aimed at enhancing cytotoxic T-cell responses against multiple myeloma cells. For instance, a combined XBP1, CS1, and CD138 peptide vaccination strategy (PVX-410) has been under evaluation to boost autologous antitumor immunity.
Monoclonal antibodies targeting SLAMF7/CS1 have also shown therapeutic promise. Elotuzumab, a humanized monoclonal antibody directed against SLAMF7/CS1, has demonstrated significant anti-myeloma activity. drugbank.comwikipedia.org Preclinical studies with an anti-CS1 antibody like HuLuc63 have shown that it can eliminate myeloma cells, at least in part, through NK-mediated antibody-dependent cellular cytotoxicity (ADCC). Elotuzumab has been used in combination therapies for multiple myeloma, showing encouraging results. drugbank.com
These research findings underscore the significance of SLAMF7/CS1 as a key target in the development of novel immunotherapies for multiple myeloma, leveraging its high expression on malignant cells and its role in cell interactions.
Signaling Pathways and Molecular Interactions of Cs1 Peptide
Integrin-Mediated Signaling Cascades (e.g., FAK)
The binding of the CS1 peptide to the α4β1 integrin receptor is a critical first step in initiating intracellular signaling. Integrins, being transmembrane receptors, translate extracellular cues into intracellular responses. A central player in this process is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is recruited to sites of integrin clustering. frontiersin.orgnih.gov
Upon this compound engagement with α4β1 integrin, FAK is activated, a process that often involves autophosphorylation at the Tyr-397 residue. This autophosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent formation of the FAK-Src complex leads to the phosphorylation of other residues on FAK and additional downstream signaling proteins, such as paxillin (B1203293) and p130Cas. frontiersin.org This cascade of phosphorylation events is fundamental for the assembly of focal adhesions, dynamic structures that link the extracellular matrix to the actin cytoskeleton and serve as signaling hubs. The activation of FAK is a crucial event that regulates cell motility, survival, and proliferation in response to this compound-mediated adhesion. nih.gov
| Initiating Ligand | Receptor | Key Downstream Kinase | Primary Cellular Outcome |
|---|---|---|---|
| This compound | α4β1 Integrin (VLA-4) | Focal Adhesion Kinase (FAK) | Cell Adhesion, Migration, Proliferation |
Cross-talk with Other Adhesion Molecules (e.g., VCAM-1)
The signaling initiated by the this compound does not occur in isolation. There is significant cross-talk with other adhesion molecules, most notably Vascular Cell Adhesion Molecule-1 (VCAM-1). Both CS1 and VCAM-1 serve as ligands for the α4β1 integrin. nih.gov This shared receptor creates a scenario of competitive binding, which is a form of molecular cross-talk.
Research has demonstrated that the this compound can inhibit the adhesion of lymphocytes to VCAM-1. nih.gov This inhibition is dose-dependent and suggests that CS1 and VCAM-1 compete for the same or overlapping binding sites on the α4β1 integrin. The functional consequence of this competition is that the presence of CS1 can modulate cellular interactions mediated by VCAM-1, and vice versa. For instance, in inflammatory responses where VCAM-1 plays a crucial role in leukocyte recruitment, the presence of fibronectin containing the CS1 domain could influence the dynamics of this process. This competitive interaction highlights a sophisticated level of regulation in cell adhesion, where the relative availability of different ligands can fine-tune the cellular response.
| Molecule | Receptor | Interaction with this compound | Functional Implication |
|---|---|---|---|
| VCAM-1 | α4β1 Integrin (VLA-4) | Competitive binding | Modulation of cell adhesion to the endothelium |
Intracellular Signal Transduction Pathways
The engagement of α4β1 integrin by the this compound triggers several downstream intracellular signaling pathways that are crucial for various cellular functions.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Studies have shown that cross-linking of the VLA-4 integrin can lead to the activation of the MAPK/ERK pathway. nih.gov In human monocytic cells, engagement of VLA-4 results in the tyrosine phosphorylation and activation of ERK1 and ERK2. nih.gov This activation is dependent on upstream tyrosine kinase activity. nih.gov Given that the this compound is a specific ligand for VLA-4, it is understood that its binding initiates this signaling cascade. In the context of T-cell activation, co-engagement of VLA-4 alongside the T-cell receptor (TCR) and CD28 is necessary for maximal Erk1/2 phosphorylation and cytokine production. nih.gov This indicates that while this compound can contribute to MAPK/ERK activation, its effect can be synergistic with other signaling pathways.
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling route that governs cell survival, growth, and metabolism. Signaling cascades originating from VLA-4 engagement have been shown to converge on PI3K. mdpi.com In the context of B cell malignancies, B-cell receptor signaling activates VLA-4, which in turn triggers the PI3K/AKT pathway, promoting malignant transformation. mdpi.com This suggests that the binding of ligands such as the this compound to VLA-4 can initiate signals that are transduced through the PI3K/AKT pathway. The activation of this pathway is a crucial component of the "inside-out" signaling that increases the avidity of integrins for their ligands, as well as the "outside-in" signaling that mediates cellular responses. mdpi.com
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses, as well as cell survival. There is evidence linking VLA-4 engagement to the activation of the NF-κB pathway. In human monocytic cells, cross-linking of VLA-4 leads to the nuclear translocation of NF-κB. nih.gov This activation of NF-κB was found to be dependent on the upstream activation of the MAPK/ERK pathway. nih.gov Therefore, the this compound, by activating VLA-4 and subsequently the MAPK/ERK cascade, can lead to the activation of NF-κB. This link is significant in the context of inflammation, where VLA-4-mediated adhesion of leukocytes to the endothelium is a key event, and NF-κB is a master regulator of inflammatory gene expression.
| Pathway | Key Mediators | Upstream Activator | Cellular Function |
|---|---|---|---|
| MAPK/ERK | ERK1/ERK2 | VLA-4 Engagement | Proliferation, Differentiation, Survival |
| PI3K/AKT | PI3K, AKT | VLA-4 Engagement | Survival, Growth, Metabolism |
| NF-κB | NF-κB | MAPK/ERK Pathway | Inflammation, Immune Response, Survival |
Protein-Protein Interactions Mediated by this compound
The primary and most well-characterized protein-protein interaction mediated by the this compound is its binding to the α4β1 integrin (VLA-4). This interaction is highly specific and is central to the biological functions of the CS1 domain of fibronectin. The minimal amino acid sequence within the this compound that is essential for this interaction has been identified as Leu-Asp-Val (LDV).
Identification of Binding Partners
The primary and most well-characterized binding partner for the this compound is the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). nih.govresearchgate.net This receptor is predominantly expressed on the surface of various cell types, including T lymphocytes, monocytes, and melanoma cells. cpcscientific.compeptide.com The interaction between the this compound and α4β1 integrin is a critical component of cell-extracellular matrix (ECM) adhesion.
Research has demonstrated that this binding is fundamental to processes such as leukocyte trafficking and adhesion to endothelial cells during inflammation. nih.govnih.gov For instance, the adhesion of T lymphocytes to the synovial membrane in rheumatoid arthritis is mediated in part by the interaction of VLA-4 with the CS1 domain of fibronectin. nih.govnih.gov Similarly, this interaction is involved in leukocyte adhesion to brain microvascular endothelial cells. nih.gov
The minimal amino acid sequence within the 25-residue this compound essential for this binding activity has been identified as Leucine-Aspartic Acid-Valine (LDV). nih.govresearchgate.net This tripeptide motif is highly conserved across species, including humans, rats, and bovines, underscoring its functional importance. nih.gov While VCAM-1 (Vascular Cell Adhesion Molecule-1) is another major ligand for VLA-4, studies show that CS1-mediated adhesion can occur independently of or in concert with VCAM-1, contributing to the recruitment of leukocytes to inflammatory sites. nih.govnih.govnih.gov
| Binding Partner | Receptor Class | Key Interacting Motif | Primary Cellular Context |
|---|---|---|---|
| Integrin α4β1 (VLA-4) | Integrin | Leu-Asp-Val (LDV) | Leukocyte and tumor cell adhesion |
Structural Basis of this compound-Protein Interactions
The interaction between the this compound and its integrin receptor is a specific, structure-dependent process. The structural basis of this interaction hinges on the conformation of the peptide and its presentation of key binding residues to the receptor. The core of this interaction is the LDV sequence within the this compound, which engages a binding pocket on the α4 subunit of the VLA-4 integrin. nih.govresearchgate.net
Studies utilizing synthetic overlapping peptides have shown that an eight-amino-acid sequence, EILDVPST, which contains the LDV motif, is sufficient to support melanoma cell spreading, indicating its role as a primary recognition site. nih.govresearchgate.net The specificity of this interaction is highlighted by the finding that a conservative substitution of aspartic acid (D) with glutamic acid (E) in the LDV motif (resulting in LEV) inactivates the peptide's cell-binding ability. nih.gov
From a broader perspective, peptide-protein interactions are characterized by a high degree of shape complementarity. nih.gov Peptides often adopt ordered secondary structures, such as β-turns or extended conformations, upon binding to their protein targets. nih.gov This induced fit minimizes the entropic cost of binding. nih.gov The interaction interface is typically stabilized by a network of non-covalent bonds, with hydrogen bonds, particularly those involving the peptide backbone, playing a significant role. nih.gov These structural features ensure both the high affinity and specificity required for the biological function of the this compound's interaction with the α4β1 integrin.
| Peptide Sequence | Structural Feature | Functional Significance |
|---|---|---|
| Leu-Asp-Val (LDV) | Minimal essential binding motif | Directly engages the α4β1 integrin binding pocket. nih.govresearchgate.net |
| EILDVPST | Active carboxyl-terminal fragment of CS1 | Supports cell spreading and adhesion. nih.govresearchgate.net |
Computational Modeling of Peptide-Protein Interactions
Computational modeling has become an indispensable tool for elucidating the complex dynamics of peptide-protein interactions at an atomic level. nih.govresearchgate.net Given the inherent flexibility of peptides, predicting their binding conformations presents a significant challenge. frontiersin.orgnih.gov Various computational approaches, including molecular docking and molecular dynamics (MD) simulations, are employed to model the interaction between peptides like CS1 and their protein receptors. nih.govfrontiersin.org
These methods allow researchers to predict the three-dimensional structure of the peptide-protein complex, identify key residues involved in the interaction ("hot spots"), and estimate the binding free energy. nih.govnih.gov For instance, computational models can simulate how the flexible this compound explores different conformations before settling into a stable, low-energy bound state with the α4β1 integrin. frontiersin.org
Recent advancements have led to the development of more robust computational protocols, such as combining global peptide docking with enhanced simulation techniques like Gaussian accelerated molecular dynamics (GaMD). frontiersin.org These approaches are better able to handle the conformational flexibility of peptides and provide more accurate predictions of the binding mechanism. frontiersin.org The insights gained from computational modeling are not only crucial for understanding the fundamental biology of CS1 signaling but also for the structure-based design of peptidomimetics or small molecules that can modulate these interactions for therapeutic purposes. nih.govnih.gov
Methodological Approaches in Cs1 Peptide Research
Peptide Synthesis and Modifications
The chemical synthesis of peptides like CS1 is a foundational aspect of its research, enabling the production of pure peptide material for subsequent studies. Modifications to the peptide's structure are then often introduced to improve stability, affinity, and biological activity.
Solid-phase peptide synthesis (SPPS) is the cornerstone technique for the chemical synthesis of peptides. csbio.comnih.gov This method, originally developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. csbio.combiotage.com The core principle of SPPS is to use an excess of soluble reagents to drive reactions to completion, with purification at each step simplified to washing and filtration of the solid support. nih.govbiotage.com
The process begins with the attachment of the C-terminal amino acid to the resin. peptide.com The synthesis then proceeds in the C-terminus to N-terminus direction, which is opposite to the direction of protein biosynthesis in living organisms. wikipedia.org Each amino acid added to the chain has its N-terminus temporarily protected by a chemical group to prevent unwanted side reactions. wikipedia.org Two primary protecting group strategies are commonly employed in SPPS: the Boc/benzyl and the Fmoc/tert-butyl approaches. wikipedia.org
Boc/Bzl strategy: This method uses a tert-butyloxycarbonyl (Boc) group for N-terminal protection, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis using a strong acid like anhydrous hydrogen fluoride (B91410) (HF). biotage.comwikipedia.org
Fmoc/tBu strategy: This approach utilizes a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection, which is removed by treatment with a base such as piperidine. The side-chain protecting groups and the resin linkage are acid-labile and are cleaved in the final step with TFA. wikipedia.org
The iterative cycle of deprotection of the N-terminus followed by the coupling of the next protected amino acid is repeated until the desired peptide sequence is assembled. peptide.com Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed. peptide.com
Table 1: Comparison of Common SPPS Chemistries
| Feature | Boc/Bzl Chemistry | Fmoc/tBu Chemistry |
|---|---|---|
| N-α-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acid (e.g., Trifluoroacetic Acid - TFA) | Base (e.g., Piperidine) |
| Side-Chain Protection | Benzyl-based groups | tert-butyl-based groups |
| Final Cleavage | Strong Acid (e.g., Hydrogen Fluoride - HF) | Acid (e.g., Trifluoroacetic Acid - TFA) |
| Orthogonality | Not fully orthogonal | Fully orthogonal |
Linear peptides can be susceptible to degradation by proteases and may lack a stable conformation, which can limit their therapeutic potential. To overcome these limitations, various chemical modifications are introduced, with cyclization being a prominent strategy. nih.govrsc.org Cyclization rigidifies the peptide backbone, which can pre-organize the peptide into a conformation that is optimal for binding to its target, thereby enhancing binding affinity and selectivity. rsc.org
Several methods can be employed to cyclize peptides:
Disulfide Bonds: The formation of a disulfide bridge between two cysteine residues is a common method for cyclization. nih.gov
Amide Bonds: Cyclization can be achieved by forming an amide bond between the N-terminus and the C-terminus of the peptide (head-to-tail) or between the side chains of amino acids like lysine (B10760008) and aspartic acid or glutamic acid. wikipedia.orgnih.gov
Thioether Linkages: Thioether bonds can be formed, for example, between a cysteine thiol and an electrophilic group on another amino acid side chain, providing a stable, reduction-resistant linkage. nih.gov
Beyond cyclization, other modifications can be incorporated into the CS1 peptide sequence. These can include the incorporation of non-natural amino acids to enhance stability or introduce novel functionalities, and the attachment of other molecules, such as lipids (lipopeptides), to alter properties like membrane permeability. wikipedia.org
Cell Adhesion Assays
Cell adhesion is a critical biological process, and assays to measure this are central to understanding the function of peptides like CS1 that may interact with cell surface receptors involved in adhesion.
In vitro adhesion assays are designed to quantify the attachment of cells to a substrate, which can be a protein-coated surface or a layer of other cells. Jurkat cells, a human T-lymphocyte cell line, are frequently used in these assays as they are suspension cells that can be induced to adhere under specific conditions. lsu.edu
A common setup for an adhesion assay involves coating the wells of a microplate with a relevant protein, such as fibronectin, which is known to promote Jurkat cell adhesion. lsu.edu The Jurkat cells are then added to these wells. To quantify the number of adherent cells, a labeling method is often used. Historically, radioactive labels like Chromium-51 (B80572) (51Cr) were employed. In this method, cells are incubated with 51Cr, which they take up. After the adhesion experiment, non-adherent cells are washed away, and the amount of radioactivity remaining in the well, which is proportional to the number of adherent cells, is measured.
While effective, the use of radioactive materials has led to the development of alternative, non-radioactive methods. These often involve fluorescent dyes that label the cells, and the adhesion is quantified by measuring the fluorescence intensity.
Cell spreading and migration are dynamic processes that are intrinsically linked to cell adhesion. researchgate.net Assays that measure these phenomena provide insight into the downstream functional consequences of the adhesive interactions mediated by peptides like CS1.
Cell Spreading Assays: These assays assess the ability of cells to flatten and extend processes after adhering to a substrate. After allowing cells to adhere for a specific period, they are fixed and stained. The cell area or morphology is then analyzed, often through microscopy and image analysis software. An increase in cell spreading can indicate stronger adhesive signaling. frontiersin.org
Cell Migration Assays:
Wound Healing (Scratch) Assay: This is a straightforward method to study directional cell migration in vitro. A "scratch" or gap is created in a confluent monolayer of cells. The ability of the cells on the edges of the scratch to migrate and close the gap over time is monitored and quantified. researchgate.netfrontiersin.org
Transwell or Boyden Chamber Assay: This assay measures the chemotactic migration of cells. Cells are placed in the upper chamber of a multi-well plate (an insert) which is separated from the lower chamber by a porous membrane. The lower chamber contains a medium with a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified, often by staining and counting. frontiersin.org To study cell invasion, a variation of this assay is used where the membrane is coated with an extracellular matrix (ECM) gel, such as Matrigel®. nih.gov
Table 2: Overview of Cell Migration and Spreading Assays
| Assay Type | Principle | Key Measurement |
|---|---|---|
| Cell Spreading Assay | Cells adhere to a substrate and flatten out. | Cell area, morphology. |
| Wound Healing (Scratch) Assay | A gap is created in a cell monolayer, and closure is monitored. | Rate of gap closure, cell front velocity. |
| Transwell/Boyden Chamber Assay | Cells migrate through a porous membrane towards a chemoattractant. | Number of migrated cells. |
| Invasion Assay | A modification of the Transwell assay where cells must degrade an ECM barrier. | Number of invaded cells. |
Immunological Assays
Given that CS1 is expressed on immune cells and is a target in immunotherapies, evaluating the immunological properties of CS1-derived peptides is crucial. ashpublications.org These assays aim to determine if the peptide can be recognized by the immune system and elicit an immune response, such as the activation of T cells.
A key step in initiating an adaptive immune response is the presentation of peptide antigens by antigen-presenting cells (APCs) to T lymphocytes. nih.gov Immunological assays for peptides like CS1 often focus on measuring the activation and function of T cells, particularly cytotoxic T lymphocytes (CTLs), which are critical for killing target cells. ashpublications.org
Common immunological assays include:
T-Cell Proliferation Assays: These assays measure the proliferation of T cells in response to stimulation with the peptide. A classical method involves the incorporation of 3H-thymidine (³H-TdR) into the DNA of dividing cells. ashpublications.org Increased ³H-TdR incorporation indicates T-cell proliferation.
Cytokine Release Assays (e.g., ELISpot): When T cells are activated, they release signaling molecules called cytokines, such as interferon-gamma (IFN-γ). The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the number of cells secreting a specific cytokine. frontiersin.org In the context of this compound research, an ELISpot assay could be used to measure the IFN-γ secreted by CTLs in response to stimulation with the peptide. ashpublications.org
Cytotoxicity Assays: These assays directly measure the ability of peptide-specific CTLs to kill target cells that are presenting the this compound. Target cells are often labeled with a substance that is released upon cell lysis, such as 51Cr, and the amount of released substance is measured.
In a typical experimental workflow, CTLs are generated by stimulating CD8+ T cells with APCs (like dendritic cells) that have been pulsed with the this compound. ashpublications.org The resulting CTLs are then tested for their specificity and functional activity using the assays described above. For instance, studies have shown that CTLs induced by a specific this compound can exhibit high antigen-specific immune responses, including increased proliferation and significant secretion of IFN-γ when stimulated with peptide-pulsed cells. ashpublications.org
Flow Cytometry for Phenotypic Analysis of Immune Cells
Flow cytometry is a cornerstone technique in the investigation of the this compound, enabling detailed characterization of immune cell populations that recognize and respond to this antigen. This method is instrumental in analyzing the phenotype of CS1-specific cytotoxic T lymphocytes (CTLs), providing insights into their differentiation and activation states.
In a key study, CS1-CTLs were generated from HLA-A2+ normal donors' CD3+ T cells through repeated stimulation with the CS1239–247 peptide. researchgate.net Subsequent flow cytometric analysis revealed a significant enrichment of the CD3+CD8+ T cell population in the CS1-CTLs compared to unstimulated control T cells. researchgate.net Further dissection of this population demonstrated a distinct phenotypic profile indicative of an effector response. The CS1-CTLs exhibited higher frequencies of effector memory T cells (CD3+CD8+CD45RO+CCR7−) and activated T cells (CD3+CD8+CD69+) alongside a reduction in the percentage of naïve T cells (CD3+CD8+CD45RO−CCR7+). researchgate.net
Flow cytometry is also pivotal in confirming the expression of the CS1 protein on the surface of multiple myeloma (MM) cells, the primary target for CS1-directed immunotherapies. nih.govresearchgate.net Studies have utilized fluorescently labeled anti-CS1 monoclonal antibodies to identify and quantify CS1 expression on various MM cell lines and primary patient samples. nih.govresearchgate.net This analysis is crucial for validating MM cell lines as suitable targets for CS1-specific CTLs and for understanding the heterogeneity of CS1 expression in patient populations. nih.govashpublications.org
Table 1: Phenotypic Analysis of CS1-CTLs by Flow Cytometry
| Cell Population | Marker Profile | Percentage in CS1-CTLs (Donor A) | Percentage in Control T cells (Donor A) | Percentage in CS1-CTLs (Donor B) | Percentage in Control T cells (Donor B) |
|---|---|---|---|---|---|
| Total CD3+CD8+ T cells | CD3+CD8+ | 84% | 24% | 75% | 23% |
| Effector Memory T cells | CD3+CD8+CD45RO+CCR7− | 26% | 5% | Not Specified | 4% |
| Activated T cells | CD3+CD8+CD69+ | Not Specified | Not Specified | Not Specified | Not Specified |
| Naïve T cells | CD3+CD8+CD45RO−CCR7+ | 8% | 74% | 6% | 60% |
Data derived from a study generating CS1-CTLs from two different donors. researchgate.net
DimerX Analyses for Peptide-Specific T Cells
DimerX technology provides a sensitive and specific method for the detection and quantification of antigen-specific T cells. This technique utilizes soluble, dimeric HLA-A2:Ig fusion proteins that are loaded with a specific peptide, in this case, a CS1-derived epitope. These peptide-MHC dimers can then bind to the T cell receptors (TCRs) of CD8+ T cells that recognize the specific peptide-MHC complex.
In the context of this compound research, DimerX analysis has been employed to confirm the presence of T cells with specificity for the CS1239–247 peptide. nih.gov By incubating a population of T cells with this compound-loaded HLA-A2 dimers and staining for CD8, the percentage of CS1-specific CD8+ T cells can be determined using flow cytometry. nih.govresearchgate.netnih.gov This method is often used in conjunction with functional assays to correlate the frequency of antigen-specific T cells with their cytotoxic and cytokine-producing capabilities. nih.gov The results of DimerX staining have been shown to parallel the results of ELISPOT assays, providing a direct method to identify and quantify the specific CD8+ CTL response. nih.gov
Table 2: Detection of CS1239–247 Peptide-Specific CD8+ T Cells by DimerX Analysis
| T Cell Population | DimerX Specificity | Staining Result | Implication |
|---|---|---|---|
| CS1-CTLs | HLA-A2 DimerX with CS1239–247 peptide | Positive staining | Presence of a distinct population of this compound-specific CD8+ T cells. |
| CS1-CTLs | HLA-A2 DimerX with irrelevant peptide | No significant staining | Demonstrates the specificity of the T cell response to the this compound. |
| Control T cells | HLA-A2 DimerX with CS1239–247 peptide | No significant staining | Confirms that the CS1-specific T cell population is generated through peptide stimulation. |
This table summarizes the expected outcomes of a DimerX analysis in this compound research based on described methodologies. nih.govnih.gov
Cytotoxicity, Proliferation, and Degranulation Assays
A critical aspect of evaluating the efficacy of this compound-based immunotherapies is the functional assessment of the induced CTLs. A battery of in vitro assays is employed to measure the key effector functions of these T cells: their ability to kill target cells (cytotoxicity), to expand in number upon antigen encounter (proliferation), and to release cytotoxic granules (degranulation).
Cytotoxicity Assays: The chromium-51 (51Cr) release assay is a standard method to quantify the cytotoxic activity of CTLs. nih.gov In this assay, target cells, such as CS1-expressing MM cell lines, are labeled with 51Cr. researchgate.net When these labeled target cells are co-cultured with CS1-CTLs, the CTLs recognize and lyse the target cells, releasing 51Cr into the culture supernatant. nih.govresearchgate.net The amount of 51Cr released is directly proportional to the level of target cell lysis and is measured using a gamma counter. nih.gov Studies have shown that CS1-redirected T cells can effectively lyse various myeloma cell lines. researchgate.net
Proliferation Assays: The ability of CS1-CTLs to proliferate in response to antigen stimulation is a key indicator of a sustained immune response. The carboxyfluorescein succinimidyl ester (CFSE) proliferation assay is widely used for this purpose. nih.govnih.govresearchgate.netscience.govresearchgate.net CS1-CTLs are labeled with CFSE, a fluorescent dye that is equally distributed between daughter cells upon cell division. nih.gov As the cells divide, the CFSE fluorescence intensity of the population decreases by half with each division. nih.gov This reduction in fluorescence is measured by flow cytometry, allowing for the quantification of cell proliferation. nih.gov CS1-CTLs have demonstrated significant proliferation when stimulated with primary MM cells from HLA-A2+ patients. nih.gov
Degranulation Assays: The primary mechanism by which CTLs kill target cells is through the release of cytotoxic granules containing perforin (B1180081) and granzymes. springernature.comnih.govnih.govresearchgate.net This process of degranulation can be measured by detecting the expression of lysosomal-associated membrane protein-1 (LAMP-1 or CD107a) on the surface of the CTLs. springernature.comnih.govnih.govresearchgate.net During degranulation, the membrane of the cytotoxic granules fuses with the CTL's plasma membrane, transiently exposing CD107a on the cell surface. springernature.comnih.govnih.govresearchgate.net By using a fluorescently labeled anti-CD107a antibody in a flow cytometry-based assay, the percentage of degranulating CTLs can be determined. researchgate.netnih.gov CS1-CTLs have shown increased CD107a degranulation when stimulated with this compound-presenting cells. nih.gov
Table 3: Functional Assays of CS1-CTLs
| Assay | Method | Measurement | Finding |
|---|---|---|---|
| Cytotoxicity | 51Cr Release Assay | Release of 51Cr from labeled target cells | CS1-CAR-transduced T cells demonstrated significant lysis of CS1-expressing myeloma cell lines (NCI-H929, IM9, MM.1S) compared to mock-transduced T cells. researchgate.net |
| Proliferation | CFSE Tracking | Reduction in CFSE fluorescence intensity | CS1-CTLs showed a significantly higher level of cell proliferation in response to the McCAR cell line compared to control T cells (e.g., Day 5: 75.7% vs. 3.8%). nih.gov |
ELISA for Cytokine Production (e.g., IFN-γ)
The production of cytokines is a hallmark of T cell activation and plays a crucial role in orchestrating an effective anti-tumor immune response. Interferon-gamma (IFN-γ) is a key pro-inflammatory cytokine produced by activated CTLs that has pleiotropic effects, including enhancing antigen presentation and direct anti-proliferative effects on tumor cells.
The enzyme-linked immunosorbent assay (ELISA) is a widely used method for quantifying the amount of a specific cytokine, such as IFN-γ, secreted into the culture supernatant. nih.govstemcell.com In a typical sandwich ELISA, a plate is coated with a capture antibody specific for IFN-γ. stemcell.com The culture supernatant from stimulated CS1-CTLs is then added, and any IFN-γ present is bound by the capture antibody. stemcell.com A second, biotinylated detection antibody that also recognizes IFN-γ is added, followed by a streptavidin-enzyme conjugate. stemcell.com Finally, a chromogenic substrate is introduced, and the resulting color change is proportional to the amount of IFN-γ in the sample, which can be quantified by measuring the absorbance. stemcell.com Studies have shown that CS1-specific CTLs produce significant amounts of IFN-γ in response to stimulation with the this compound. nih.govresearchgate.net
Table 4: IFN-γ Production by CS1-CTLs Measured by ELISA
| Stimulation Condition | Cell Type | IFN-γ Production (pg/mL) | Significance |
|---|---|---|---|
| CS1239–247 peptide-presenting K562-A0201 cells | CS1-CTLs (Donor A) | Increased IFN-γ production (3.6% of CD3+CD8+ T cells positive for intracellular IFN-γ) | Indicates a specific, pro-inflammatory response to the this compound. nih.gov |
| Irrelevant peptide-presenting K562-A0201 cells | CS1-CTLs (Donor A) | Baseline IFN-γ production | Demonstrates the antigen-specificity of the cytokine response. |
| Unstimulated | CS1-CTLs (Donor A) | Minimal IFN-γ production | Establishes the baseline cytokine secretion level. |
Data reflects intracellular IFN-γ staining by flow cytometry, which is often correlated with ELISA results for secreted IFN-γ. nih.gov
Molecular and Biochemical Techniques
Western Blot Analysis for Protein Expression
Western blot analysis is a fundamental technique used to detect and semi-quantify specific proteins within a complex mixture, such as a cell lysate. This method is crucial in this compound research for confirming the expression of the CS1 protein (also known as SLAMF7) in target cells and for validating the specificity of antibodies used in other applications like flow cytometry and immunohistochemistry. nih.gov
The process involves separating proteins from cell extracts by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov The separated proteins are then transferred to a solid membrane, which is subsequently probed with a primary antibody specific for the protein of interest, in this case, CS1. nih.gov A secondary antibody conjugated to an enzyme is then used to bind to the primary antibody, and a substrate is added that reacts with the enzyme to produce a detectable signal, typically a chemiluminescent or colorimetric band on the membrane. nih.gov
In the context of CS1 research, Western blotting has been used to confirm the specificity of newly generated anti-CS1 monoclonal antibodies. nih.gov For instance, cell extracts from a CS1-expressing multiple myeloma cell line (OPM2), a non-expressing parental cell line (293), and a 293 cell line transfected to express CS1 were analyzed. nih.gov The anti-CS1 antibodies specifically detected a protein band of the expected size (~60 kDa) only in the OPM2 and CS1-transfected 293 cells, thereby validating their specificity for the CS1 protein. nih.gov
Northern Blot Analysis for mRNA Expression
Northern blot analysis is a technique used to study gene expression by detecting specific RNA molecules (or isolated mRNA) in a sample. While it has been largely superseded by quantitative real-time PCR (qRT-PCR) for quantification, it remains a valuable tool for determining the size of a specific transcript and for identifying any alternative splice variants. researchgate.nethaematologica.org
The methodology involves extracting RNA from cells or tissues and separating it by size using gel electrophoresis. The separated RNA is then transferred to a membrane and hybridized with a labeled probe that is complementary to the RNA sequence of interest. The presence and size of the target RNA are then detected.
In research related to the this compound, Northern blot analysis has been referenced in the context of studying the expression of the SLAMF7 gene, which encodes the CS1 protein. researchgate.net For example, studies have investigated changes in SLAMF7 mRNA expression in multiple myeloma cell lines. One study noted that the acquisition of resistance to the proteasome inhibitor carfilzomib (B1684676) in the LP-1 myeloma cell line was associated with a decreased expression of SLAMF7, suggesting a potential link between CS1 expression and drug sensitivity. researchgate.net This type of analysis helps to understand the regulation of CS1 expression at the transcriptional level. haematologica.orgfrontiersin.org
Table 6: Analysis of SLAMF7 mRNA Expression by Northern Blot
| Cell Line / Condition | Gene of Interest | Probe | Relative mRNA Expression | Implication |
|---|---|---|---|---|
| LP-1 (Parental Myeloma) | SLAMF7 | SLAMF7-specific probe | Present | Baseline expression of SLAMF7 mRNA. |
| LP-1/Cfz (Carfilzomib-resistant) | SLAMF7 | SLAMF7-specific probe | Decreased | Suggests downregulation of SLAMF7 transcription may be associated with acquired drug resistance. researchgate.net |
| Lymphoblastoid cell line | c-myc | c-myc exon 3 probe | Present | Often used as a control for RNA integrity and loading. researchgate.net |
This table illustrates the application of Northern blot analysis in studying SLAMF7 gene expression based on related research findings. researchgate.net
Table of Compounds
| Compound Name |
|---|
| Carboxyfluorescein succinimidyl ester (CFSE) |
| Chromium-51 (51Cr) |
| Interferon-gamma (IFN-γ) |
| Perforin |
| Granzymes |
In Vitro and In Vivo Models for Functional Studies
Preclinical Animal Models for Disease Studies
Preclinical animal models are indispensable for evaluating the therapeutic potential and biological function of the this compound in a complex, whole-organism setting. Studies have primarily focused on its role in cancer and autoimmune neuroinflammatory diseases.
Cancer Metastasis Models: The this compound, which is derived from a cell attachment domain of fibronectin, has been shown to actively inhibit tumor metastases in both spontaneous and experimental animal models. In one study, intravenous injection of melanoma cells into mice followed by treatment with the this compound resulted in a significant reduction in the formation of lung metastatic nodules. These findings suggest that the this compound can interfere with the processes of tumor cell adhesion and extravasation, which are critical steps in the metastatic cascade. The therapeutic potential of targeting the CS1-VLA-4 interaction is a promising strategy for combating and preventing cancer metastasis.
Neuroinflammatory Disease Models: The role of the CS1-VLA-4 interaction in leukocyte trafficking across biological barriers makes it a key target in inflammatory diseases. A spontaneous murine model of chronic inflammatory demyelinating polyneuropathy (CIDP), a debilitating autoimmune disorder of the peripheral nervous system, has been used to study the effects of the this compound. In this model, treatment with a fibronectin connecting segment-1 (FNCS1) peptide was found to inhibit pathogenic leukocyte trafficking and reduce inflammatory demyelination. This resulted in significant improvements in disease severity, motor electrophysiological parameters, and histological measures of inflammation.
Therapeutic and Biomedical Implications of Cs1 Peptide
CS1 Peptide as a Target for Immunotherapy
The selective and high expression of CS1 on multiple myeloma cells positions it as a promising target for various immunotherapeutic strategies. viamedica.plnih.gov Immunotherapy aims to harness the power of the patient's own immune system to recognize and destroy cancer cells. Targeting CS1 allows for the development of therapies that can specifically direct immune responses towards MM cells.
Multiple Myeloma Immunotherapy and Vaccine Development
CS1 provides a unique target for the development of peptide-based immunotherapy for multiple myeloma. viamedica.plnih.gov Research has focused on identifying immunogenic peptides derived from the CS1 antigen that can stimulate a specific immune response against MM cells. For instance, a novel immunogenic HLA-A2-specific peptide, CS1₂₃₉₋₂₄₇ (SLFVLGLFL), has been identified. This peptide was shown to induce CS1-specific cytotoxic T lymphocytes (CTLs) that target HLA-A2+ MM cells. nih.gov These CS1-CTLs demonstrated antigen-specific cytotoxicity, proliferation, degranulation, and interferon-γ production against both primary MM cells and MM cell lines. nih.gov
The potential of CS1 as a component of multi-epitope peptide vaccines to enhance cytotoxic T-cell responses against MM cells has also been explored in preclinical studies. viamedica.pl Vaccination strategies are being investigated to induce antigen-specific memory CD8+ T lymphocytes against antigens highly expressed in MM cells, including CS1. bmj.com Clinical trials on patients with smoldering MM have demonstrated the safety and immunogenicity of a multi-peptide vaccine targeting XBP1, CD138, and CS1 peptides, with larger trials currently underway. bmj.comfrontiersin.org This approach aims to induce a robust myeloma-specific immune response. frontiersin.org
Chimeric Antigen Receptor T-cell (CAR-T) Therapy
CS1 is being investigated as a target for Chimeric Antigen Receptor T-cell (CAR-T) therapy in multiple myeloma. cancer.govmdpi.comcancer.gov CAR-T therapy involves genetically modifying a patient's own T cells to express a chimeric antigen receptor (CAR) that recognizes a specific antigen on cancer cells. cancer.govmdpi.com CS1-targeting CAR-T cells are designed to recognize and kill CS1-positive multiple myeloma cells. cancer.govcancer.govmycancergenome.org
Clinical trials are underway to evaluate the safety, tolerability, and activity of autologous CS1-CAR T cells in patients with relapsed or refractory CS1 positive multiple myeloma. cancer.govcancer.gov These trials involve modifying the patient's T cells ex vivo using lentiviral vectors to express the CS1 CAR and then infusing them back into the patient. cancer.govmycancergenome.org The objective is to assess response rates, persistence of CAR-T cells, their phenotype and anti-tumor functionality, and cytokine levels post-infusion as indicators of CAR-T cell activity. cancer.gov
This compound Mimetics as Anti-Inflammatory Agents
While the primary focus related to CS1 in the provided context is its role in cancer immunotherapy, the broader category of peptide mimetics includes agents with anti-inflammatory properties. Peptides and peptide mimetics are being explored as potential anti-inflammatory agents due to their specificity and ability to modulate inflammatory responses. researchgate.netmdpi.com
Some peptide mimetics have demonstrated anti-inflammatory activity by interfering with signaling pathways or inhibiting the action of pro-inflammatory mediators. For example, studies on annexin (B1180172) A1 (AnxA1) mimetic peptides have shown their effectiveness in reducing levels of pro-inflammatory cytokines like IL-1β, IL-6, TNF-α, and MCP-1 in models of inflammation. mdpi.com Another example includes a Chromofungin-derived peptide capable of suppressing pro-inflammatory macrophage function by interfering with TLR4/NF-κB signaling. mdpi.com
Specifically concerning CS1, research indicates that the 25-amino acid linear CS-1 peptide, derived from the connecting segment-1 region of fibronectin, can have effects on cell adhesion, which is relevant to inflammatory processes. nih.gov Studies comparing the anti-inflammatory effects of a cyclic peptide mimetic of the ILDV sequence (found within CS-1) with the linear CS-1 peptide showed that the cyclic mimetic had greater inhibitory effects on delayed-type hypersensitivity in mice compared to the linear CS-1 peptide. nih.gov This suggests that mimetics based on sequences within CS1 could potentially have anti-inflammatory applications by affecting cell adhesion mediated by integrins like VLA-4. nih.gov
This compound in Anti-Metastatic Strategies
The this compound, specifically the this compound present within the type III homology connecting segment (IIICS) of fibronectin, has shown potential in anti-metastatic strategies. nih.gov Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related deaths. nih.gov
Studies have investigated the anti-metastatic effect of synthetic or recombinant peptides containing functional domains of fibronectin, including the this compound, on experimental and spontaneous lung metastases of murine tumor cells. nih.gov Intravenous administration of the this compound after surgical excision of primary tumors caused a significant reduction of metastatic colonies in the lung in a spontaneous metastasis model. nih.gov
The this compound was found to inhibit cell adhesion and migration to both fibronectin- and laminin-coated substrates. nih.gov This is in contrast to other fibronectin fragments like C-274 (cell-binding domain), which only inhibited adhesion and migration to fibronectin. nih.gov Furthermore, CS1 inhibited tumor invasion to both Matrigel/fibronectin- and Matrigel/laminin-coated filters, while C-274 only inhibited invasion to Matrigel/fibronectin. nih.gov These findings indicate that the this compound, even without the Arg-Gly-Asp (RGD)-containing domain, actively inhibits tumor metastases in both spontaneous and experimental models, suggesting its potential as a therapeutic agent to combat or prevent cancer metastasis. nih.govnih.gov
This compound in Drug Delivery Systems
Peptides are increasingly being explored as components of drug delivery systems due to their favorable properties, including biocompatibility, ease of synthesis, and ability to target specific cells or tissues. mdpi.comnih.gov Peptide-based drug delivery systems can enhance the therapeutic efficacy of drugs by improving their stability, bioavailability, and targeted delivery, while potentially reducing toxicity to healthy cells. mdpi.comnih.gov
Peptide-Drug Conjugates (PDCs)
Peptide-drug conjugates (PDCs) represent a promising class of targeted therapeutics. nih.govnih.govrsc.org PDCs typically consist of three main components: a homing peptide, a linker, and a cytotoxic payload (drug). nih.govnih.govrsc.org The homing peptide is designed to selectively bind to receptors that are highly expressed on the surface of target cells, such as cancer cells. nih.govbeilstein-journals.org This targeted binding facilitates the delivery of the conjugated drug specifically to the disease site, minimizing exposure to healthy tissues. nih.govbeilstein-journals.org
Peptides, including tumor-homing peptides, are utilized as the targeting moiety in PDCs. beilstein-journals.org The linker connects the peptide to the drug and is often designed to be cleavable within the target cell or its microenvironment, allowing for the release of the active drug. nih.govbeilstein-journals.org
While the provided search results discuss peptide-drug conjugates in general and mention peptides used for targeting integrins (which are relevant to cell adhesion and metastasis, a function linked to CS1), there is no direct mention of this compound specifically being used as the homing peptide in a peptide-drug conjugate within these results. However, given that CS1 is highly expressed on multiple myeloma cells and serves as a target for CAR-T therapy and vaccine development, it is theoretically plausible that CS1 or a peptide derived from it could be explored as a targeting moiety in a PDC for delivering cytotoxic agents specifically to CS1-positive cancer cells. The principles of PDCs, involving a targeting peptide, linker, and payload, are well-established for delivering drugs to specific cellular targets based on receptor expression. nih.govnih.govrsc.orgbeilstein-journals.org
Peptide-Grafted Chitosan (B1678972) for Oral Delivery
Research into enhancing the oral delivery of therapeutic peptides is an active area, with chitosan-based nanoparticles showing promise as carriers due to their biocompatibility, mucoadhesive properties, and ability to facilitate gastrointestinal absorption. nih.govusc.edunih.gov Chitosan can protect encapsulated peptides from enzymatic degradation and varying pH levels within the gastrointestinal tract. nih.govusc.edu Grafting peptides onto chitosan is a strategy explored to improve these delivery systems, potentially enhancing cellular permeability and targeted delivery. nih.govusc.edunih.gov Studies have investigated novel peptide-grafted chitosan derivatives for the oral delivery of model proteins like insulin, demonstrating improved absorption and bioavailability in animal models compared to native chitosan nanoparticles. nih.govresearchgate.net These peptide grafts, such as cell-penetrating peptide (CPP) analogs, can contribute to overcoming the cell membrane barrier through mechanisms like tight-junction opening and direct cellular penetration. nih.gov While the literature highlights the potential of peptide-grafted chitosan for oral delivery of therapeutic peptides, specific detailed research findings focusing solely on the oral delivery of this compound grafted onto chitosan were not prominently identified in the conducted searches. Research in this specific area for this compound may be in early stages or not widely published in the indexed literature.
Future Directions and Clinical Translation
The field of peptide-based therapeutics is continuously evolving, driven by technological advancements and a growing understanding of peptide biology. nih.govmdpi.com Future directions for peptides, including those related to CS1, involve overcoming existing limitations to facilitate broader clinical translation. nih.govnih.gov Strategies are being developed to enhance the efficacy, stability, and delivery of therapeutic peptides. mdpi.comqyaobio.com The successful clinical translation of peptide-based therapies requires addressing challenges related to their inherent properties and developing innovative delivery systems. nih.govnih.govqyaobio.com
Challenges in Peptide-Based Therapeutics
Despite their high specificity and potency, therapeutic peptides face several challenges that can impede their development and clinical use. These include susceptibility to enzymatic degradation, poor membrane permeability, rapid renal clearance, and potential immunogenicity. nih.govresearchgate.netqyaobio.com For peptides targeting intracellular molecules or requiring passage across biological barriers like the blood-brain barrier, achieving sufficient cellular uptake and distribution remains a significant hurdle. The cost and complexity of peptide synthesis can also be a challenge for large-scale production. In the context of peptide vaccines, such as those incorporating this compound epitopes, immune regulatory issues can potentially limit clinical efficacy. researchgate.net
Novel Peptide Design Strategies
Significant efforts are focused on developing novel strategies to design peptides with improved therapeutic properties. These strategies encompass chemical modifications, the incorporation of non-canonical amino acids, and structural alterations like cyclization and stapling to enhance stability and permeability. nih.gov Computational methods, including in silico design, machine learning, and molecular docking, play an increasingly important role in predicting peptide structures, interactions, and optimizing sequences for desired functions and target binding affinity. nih.gov Phage display and other library-based screening methods are utilized to identify novel peptide ligands with high affinity and specificity for therapeutic targets. Rational design approaches consider various parameters such as peptide length, net charge, hydrophobicity, and stereochemistry to modulate activity, toxicity, and immunomodulatory properties. For this compound in the context of cancer immunotherapy, design strategies focus on identifying and optimizing immunogenic epitopes capable of eliciting specific cytotoxic T lymphocyte (CTL) responses. researchgate.net Studies have evaluated the HLA-A2 binding affinity and immunogenicity of specific CS1-derived peptides, such as CS1₂₃₉₋₂₄₇ (SLFVLGLFL), demonstrating their ability to induce antigen-specific CTLs against multiple myeloma cells.
Combination Therapies Involving this compound
This compound is being investigated as a component in combination therapies, particularly in the field of cancer immunotherapy. A notable example is the use of this compound as part of a multipeptide vaccine strategy. researchgate.net In studies focusing on multiple myeloma, a cocktail of HLA-A2-specific peptides, including a native this compound (CS1₂₃₉₋₂₄₇), has been shown to induce myeloma-specific cytotoxic T lymphocytes in patients. researchgate.net These multipeptide-induced CTLs demonstrated functional activity against multiple myeloma cell lines. researchgate.net The potential for combining such peptide vaccination strategies with other therapeutic agents, such as immunomodulators like lenalidomide (B1683929), is being explored to enhance anti-tumor immunity and overcome immunosuppression in the tumor microenvironment. researchgate.net Ex vivo studies support the use of lenalidomide as a potential combination therapy to increase vaccine efficacy in multiple myeloma patients. researchgate.net This approach highlights the potential of this compound as an immunotherapeutic agent when used in combination with other treatments to achieve a more robust and effective anti-cancer response.
Research Findings on this compound Immunogenicity
Studies have evaluated the immunogenic potential of specific CS1-derived peptides. The peptide CS1₂₃₉₋₂₄₇ (SLFVLGLFL) has shown promise in inducing antigen-specific immune responses.
| Peptide Sequence | Source Protein | HLA Restriction | Observed Activity | Reference |
| SLFVLGLFL | CS1 (Fibronectin) | HLA-A2 | Induces antigen-specific CTLs | researchgate.net |
| EILDVPST | Fibronectin CS1 | Not specified | Binds α₄β₁ integrin, involved in cell adhesion | peptide.comresearchgate.net |
Clinical Response in Multipeptide Vaccine Therapy Including CS1
In a study evaluating a multipeptide vaccination strategy including this compound in patients with smoldering myeloma (SMM), ex vivo results indicated the ability of the peptide cocktail to elicit multipeptide-CTL with anti-MM immunity from SMM patients' T cells. researchgate.net These findings provide a framework for clinical trials to assess the potential of such a vaccination strategy to delay or prevent the progression of SMM to active multiple myeloma. researchgate.net
| Therapy Type | Peptides Included | Patient Group | Observed Outcome (Ex Vivo) | Reference |
| Multipeptide Vaccine | XBP1 US, XBP1 SP, CD138, CS1 | SMM Patients | Elicits MP-CTL with anti-MM immunity from T cells | researchgate.net |
| Combination Therapy | Multipeptide Vaccine + Lenalidomide | MM Patients | Potential to increase vaccine efficacy (supported by ex vivo data) | researchgate.net |
Conclusion and Future Perspectives
Summary of Key Research Findings on CS1 Peptide
Research on the fibronectin-derived this compound has established its role as a critical cell attachment site within the alternatively spliced IIICS region of fibronectin. This domain is recognized by the α4β1 integrin receptor, also known as Very Late Antigen-4 (VLA-4) nih.govcpcscientific.comnih.gov. Studies have demonstrated that this interaction is crucial for various cellular processes, including lymphocyte adhesion to high endothelium and the migration of certain cell types, such as melanoma cells nih.govnih.govelabscience.com. A key finding is the identification of the minimal active sequence within this fibronectin domain, which includes the EILDVPST sequence and the even shorter LDV motif, both capable of mediating cell adhesion via α4β1 integrin genscript.comnih.gov. Furthermore, the fibronectin this compound has shown the ability to actively inhibit tumor metastasis in experimental models, suggesting a potential role in modulating cancer progression genscript.comnih.gov. It has been observed to completely inhibit lymphocyte adhesion to CS1 and partially inhibit adhesion to intact fibronectin genscript.com.
Separately, a distinct CS1 antigen has been identified in the parasite Clonorchis sinensis. Research indicates that this antigen is a potential serodiagnostic marker for clonorchiasis. A specific peptide fragment derived from this C. sinensis CS1 antigen, designated CS1₂₃₉₋₂₄₇ with the sequence SLFVLGLFL, has been identified as a novel immunogenic epitope. This peptide has been shown to induce antigen-specific cytotoxic T lymphocytes (CTLs) that target multiple myeloma cells expressing the CS1 antigen, highlighting its potential in cancer immunotherapy. The CS1 antigen shows high expression in multiple myeloma cells with restricted expression in normal tissues, making it a promising therapeutic target. Studies have demonstrated that CS1₂₃₉₋₂₄₇ peptide-specific CTLs exhibit HLA-A2-restricted anti-tumor cytotoxicity against multiple myeloma cells.
Key Research Findings on CS1 Peptides
| Peptide Source | Key Sequence | Primary Receptor/Target | Main Biological Activity |
| Fibronectin | EILDVPST/LDV | α4β1 integrin (VLA-4) | Cell adhesion, Inhibition of tumor metastasis, Lymphocyte adhesion modulation nih.govcpcscientific.comnih.govelabscience.comgenscript.comnih.gov |
| Clonorchis sinensis | SLFVLGLFL | HLA-A2 (presented) | Immunogenic, Induces CTLs targeting multiple myeloma cells |
Unanswered Questions and Future Research Avenues
Despite the progress, several questions regarding both types of CS1 peptides remain unanswered, pointing to fertile ground for future research. For the fibronectin this compound, further detailed structural studies are needed to fully elucidate the precise binding interface with the α4β1 integrin and the conformational changes that occur upon binding. While the LDV motif is known to be critical, the contribution of flanking sequences to binding affinity and specificity warrants further investigation. The complete mechanisms by which the peptide inhibits tumor metastasis require deeper understanding, potentially involving complex interactions within the tumor microenvironment. Exploring the therapeutic potential of fibronectin CS1 mimetics or antagonists for various conditions involving aberrant cell adhesion and migration, beyond initial metastasis studies, is another important avenue.
For the Clonorchis sinensis this compound, future research should focus on fully characterizing the native CS1 antigen in the context of C. sinensis infection and its role in the host immune response. Further studies are needed to evaluate the clinical utility of the C. sinensis CS1 antigen and its derived peptides as reliable biomarkers for the diagnosis and prognosis of clonorchiasis. In the realm of cancer immunotherapy, detailed investigations into the expression profile of the CS1 antigen in various cancers, beyond multiple myeloma, are crucial. Optimizing the immunogenicity and delivery of the CS1₂₃₉₋₂₄₇ peptide or similar epitopes to enhance anti-tumor immune responses in clinical settings is a significant challenge. Research is also needed to understand potential mechanisms of immune evasion by tumor cells expressing CS1 and how to overcome them.
General future research avenues for both peptides could involve the development of novel peptide-based therapeutics or diagnostics, utilizing advanced peptide synthesis and modification techniques to improve stability, targeting, and efficacy. Exploring the potential of combining this compound-based therapies with other treatment modalities also represents a promising direction.
Potential Impact of this compound Research on Biomedical Science
The research on CS1 peptides holds significant potential to impact biomedical science in several ways. The understanding gained from studying the fibronectin this compound and its interaction with α4β1 integrin has profoundly contributed to our knowledge of cell adhesion and migration, fundamental processes involved in development, immune responses, and disease pathogenesis. This knowledge can inform the development of therapeutic strategies for conditions characterized by abnormal cell trafficking, such as chronic inflammation, autoimmune diseases, and cancer metastasis nih.govcpcscientific.comnih.govgenscript.comnih.gov. Targeting the α4β1-CS1 interaction could offer novel therapeutic interventions.
The research on the Clonorchis sinensis this compound has the potential to revolutionize the diagnosis and management of clonorchiasis, a neglected tropical disease, by providing more sensitive and specific diagnostic tools. Furthermore, the identification of the immunogenic CS1₂₃₉₋₂₄₇ peptide and its ability to induce anti-tumor CTLs represents a significant step forward in the field of cancer immunotherapy, particularly for multiple myeloma. This finding opens possibilities for developing peptide-based vaccines or adoptive T cell therapies targeting CS1-expressing malignancies. The success in identifying and validating this tumor-associated antigen peptide could pave the way for similar approaches targeting other cancers. Collectively, research on both forms of this compound underscores the diverse functional roles of short peptide sequences and their potential as targets and tools in both the diagnosis and treatment of a range of human diseases.
Q & A
Basic Research Questions
Q. How can researchers ensure batch-to-batch consistency in CS1 peptide synthesis to minimize experimental variability?
- Methodological Answer : Batch-to-batch variability in research-grade peptides arises from differences in purity, salt content, and solubility. To address this, researchers should request additional quality control (QC) measures beyond standard MS and HPLC analyses, such as peptide content quantification and residual trifluoroacetic acid (TFA) testing. For cell-based assays, TFA levels <1% are critical to avoid cytotoxicity. Documented QC protocols (e.g., peptide solubility under standardized buffer conditions) should be included in supplementary materials to enable replication .
Q. What methodological approaches are recommended for characterizing the structural integrity of CS1 peptides?
- Methodological Answer : Structural validation requires a combination of circular dichroism (CD) spectroscopy to confirm secondary structure (e.g., α-helical or β-sheet motifs) and nuclear magnetic resonance (NMR) for tertiary structure analysis. For dynamic behavior, molecular dynamics simulations under physiological pH and temperature conditions can predict conformational stability. These data should be cross-validated with functional assays (e.g., receptor binding) to establish structure-activity relationships .
Q. How should researchers design initial dose-response experiments to assess this compound bioactivity?
- Methodological Answer : Use a logarithmic dilution series (e.g., 0.1 nM–10 µM) to capture both sub-saturating and saturating responses. Include positive controls (e.g., a known agonist/antagonist) and negative controls (scrambled peptide sequence). Replicate experiments across three independent batches to account for synthesis variability. Data should be analyzed using nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values, with error bars representing batch-specific variability .
Advanced Research Questions
Q. How can conflicting data on this compound’s binding affinity across studies be systematically resolved?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., buffer ionic strength, temperature) or peptide aggregation. Researchers should:
- Perform biophysical assays (e.g., surface plasmon resonance) under standardized conditions.
- Use dynamic light scattering (DLS) to detect aggregation artifacts.
- Apply meta-analysis frameworks to reconcile discrepancies, weighting studies by methodological rigor (e.g., sample size, QC documentation) .
Q. What advanced statistical methods are appropriate for analyzing time-dependent effects of this compound in longitudinal studies?
- Methodological Answer : Mixed-effects models are ideal for longitudinal data, as they account for inter-subject variability and missing data points. For non-linear time-response trends (e.g., biphasic effects), segmented regression or Gaussian process models can identify critical timepoints. Adjust for multiple comparisons using Benjamini-Hochberg correction to control false discovery rates .
Q. How can in silico models be optimized to predict this compound interactions with target receptors?
- Methodological Answer : Integrate molecular docking (e.g., AutoDock Vina) with machine learning (ML) frameworks trained on peptide-receptor binding datasets. Use transfer learning to adapt pre-trained protein language models (e.g., AlphaFold) for peptide-specific predictions. Validate models with experimental binding kinetics (e.g., SPR) and mutagenesis data to refine energy scoring functions .
Data Reporting and Reproducibility
Q. What minimal metadata should be reported to ensure reproducibility of this compound experiments?
- Methodological Answer : Include:
- Synthesis details : Solid-phase synthesis method, purification thresholds (e.g., HPLC >95%), storage conditions (e.g., lyophilized at -80°C).
- Assay conditions : Buffer composition (pH, ion concentration), temperature, and incubation times.
- Statistical parameters : Software (e.g., GraphPad Prism v10), normality tests, and effect size metrics (e.g., Cohen’s d). Raw data and analysis scripts should be deposited in repositories like Zenodo or Figshare .
Q. How should researchers address ethical considerations when using CS1 peptides in animal studies?
- Methodological Answer : Obtain approval from institutional animal care committees (IACUC) and adhere to ARRIVE guidelines. Report species, strain, sex, and age of animals, along with randomization methods and sample size justification (e.g., power analysis). For behavioral studies, include blinding protocols to mitigate observer bias .
Contradictory Evidence and Mitigation Strategies
- Example : Discrepancies in this compound’s half-life across studies may stem from differences in assay matrices (e.g., serum vs. saline). To resolve, conduct parallel experiments in both matrices and quantify degradation via LC-MS/MS. Report results with matrix-specific confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
